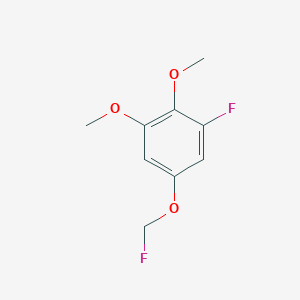
1,2-Dimethoxy-3-fluoro-5-(fluoromethoxy)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Dimethoxy-3-fluoro-5-(fluoromethoxy)benzene is an organic compound with the molecular formula C9H10F2O3 and a molecular weight of 204.17 g/mol This compound is characterized by the presence of two methoxy groups, one fluoro group, and one fluoromethoxy group attached to a benzene ring
Métodos De Preparación
One common synthetic route involves the use of reagents such as tetrabutylammonium iodide and boron trichloride . The reaction conditions often require controlled temperatures and specific solvents to ensure the desired substitution reactions occur efficiently. Industrial production methods may involve large-scale reactions with optimized conditions to maximize yield and purity.
Análisis De Reacciones Químicas
1,2-Dimethoxy-3-fluoro-5-(fluoromethoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing fluoro groups.
Oxidation and Reduction: The methoxy groups can be oxidized to form corresponding quinones, while reduction reactions can lead to the formation of hydroquinones.
Hydrolysis: The fluoromethoxy group can undergo hydrolysis under acidic or basic conditions to yield corresponding phenols.
Common reagents used in these reactions include tetrabutylammonium fluoride, boron trichloride, and various oxidizing and reducing agents . The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1,2-Dimethoxy-3-fluoro-5-(fluoromethoxy)benzene has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1,2-Dimethoxy-3-fluoro-5-(fluoromethoxy)benzene involves its interaction with molecular targets such as enzymes and receptors. The presence of fluoro and methoxy groups can influence the compound’s binding affinity and specificity towards these targets. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, and alteration of cellular processes.
Comparación Con Compuestos Similares
1,2-Dimethoxy-3-fluoro-5-(fluoromethoxy)benzene can be compared with other similar compounds such as:
1,2-Dimethoxy-5-fluoro-3-(fluoromethoxy)benzene: Similar structure but different substitution pattern on the benzene ring.
1-Fluoro-3,5-dimethoxybenzene: Lacks the fluoromethoxy group, leading to different chemical properties and reactivity.
Benzene, 5-fluoro-1,2,3-trimethoxy-: Contains an additional methoxy group, which can affect its chemical behavior and applications.
Propiedades
Fórmula molecular |
C9H10F2O3 |
|---|---|
Peso molecular |
204.17 g/mol |
Nombre IUPAC |
1-fluoro-5-(fluoromethoxy)-2,3-dimethoxybenzene |
InChI |
InChI=1S/C9H10F2O3/c1-12-8-4-6(14-5-10)3-7(11)9(8)13-2/h3-4H,5H2,1-2H3 |
Clave InChI |
WHQBRIPSVQMNHQ-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C(=CC(=C1)OCF)F)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


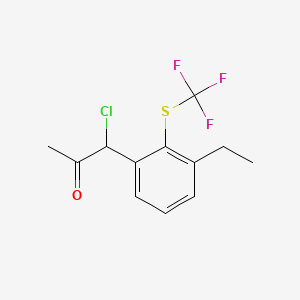
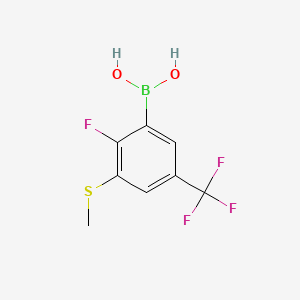
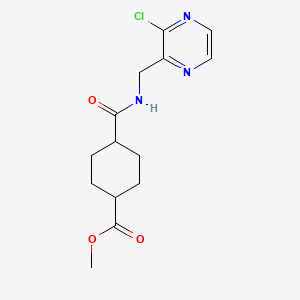

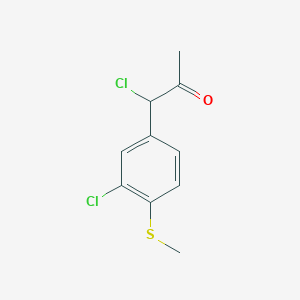
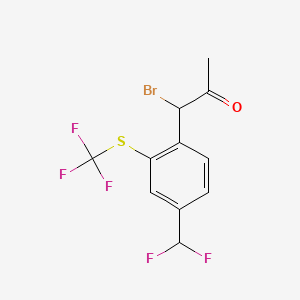
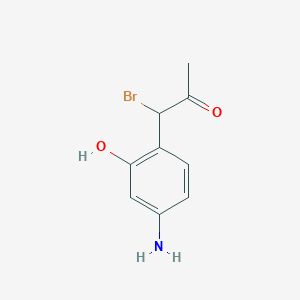
![5-Chlorothieno[2,3-C]pyridine-2-carboxylic acid](/img/structure/B14040651.png)
![1-(4-Methoxybenzyl)-4,4-dimethyl-3,4-dihydrobenzo[b][1,4]azasilin-2(1H)-one](/img/structure/B14040654.png)
![5-Chloro-3,7-dimethyl-3H-imidazo[4,5-b]pyridine](/img/structure/B14040667.png)
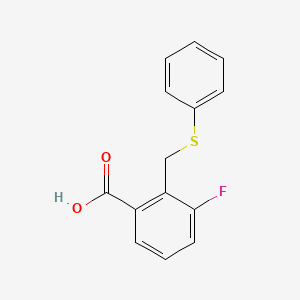
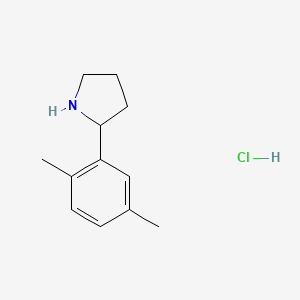
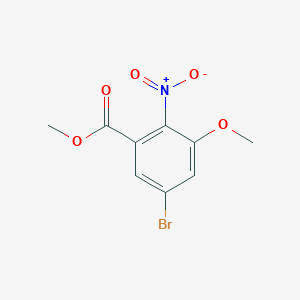
![6-Ethyl-1-methyl-4-oxo-5-(2-oxo-2-phenylethyl)-3-(2,2,2-trifluoroethoxy)-4,5-dihydro-1h-pyrrolo[3,2-c]pyridine-2-carboxylic acid](/img/structure/B14040696.png)
